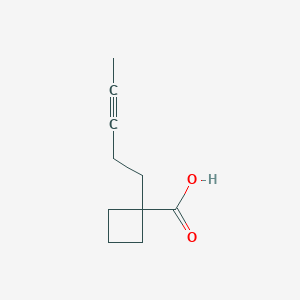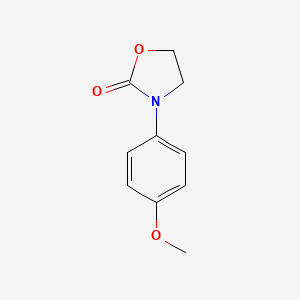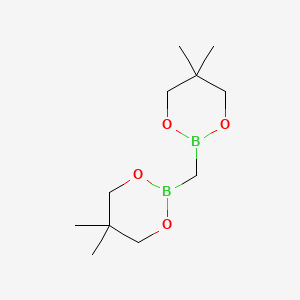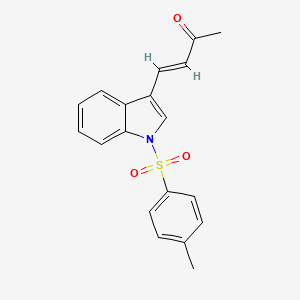
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The compound features a tosyl group attached to the nitrogen atom of the indole ring, which can influence its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Tosylation: The indole nitrogen is tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.
Formation of the Butenone Side Chain: The butenone side chain can be introduced through a Heck reaction, where the tosylated indole is reacted with a suitable alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of (E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The tosyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or receptors. The indole ring can also participate in various biochemical interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-1H-indole: Used as a reactant in the synthesis of various derivatives with biological activities.
Indirubin: Known for its anticancer properties and used in traditional medicine.
Uniqueness
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one is unique due to the presence of the tosyl group, which can significantly influence its reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C19H17NO3S |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(E)-4-[1-(4-methylphenyl)sulfonylindol-3-yl]but-3-en-2-one |
InChI |
InChI=1S/C19H17NO3S/c1-14-7-11-17(12-8-14)24(22,23)20-13-16(10-9-15(2)21)18-5-3-4-6-19(18)20/h3-13H,1-2H3/b10-9+ |
Clé InChI |
LVXDIYCWXOHUEN-MDZDMXLPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)/C=C/C(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


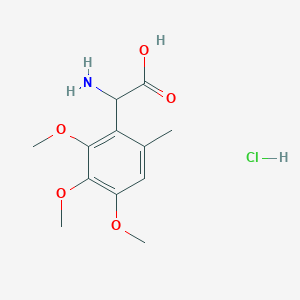
![8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14131976.png)
![2-[1-[8,9-Dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14131980.png)
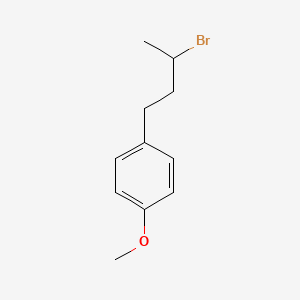
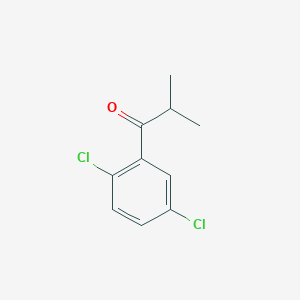


![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)
